molecular formula C40H46O4 B1165140 Ethinyl Estradiol Dimer Impurity 1 CAS No. 303014-90-6

Ethinyl Estradiol Dimer Impurity 1

Cat. No. B1165140
CAS RN: 303014-90-6
M. Wt: 590.8 g/mol
InChI Key:
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Description

Ethinyl estradiol (EE) is a synthetic version of estrogen used in various pharmaceutical applications, including oral contraceptives and hormone replacement therapy. It has been extensively studied for its environmental presence, pharmacokinetics, and effects on both humans and wildlife due to its potent estrogenic activity. While research directly on "Ethinyl Estradiol Dimer Impurity 1" is limited, insights can be drawn from studies on ethinyl estradiol and its impurities, degradation products, and synthesis methods.

Synthesis Analysis

The synthesis of ethinyl estradiol and its impurities involves complex organic reactions. For instance, ethinyl estradiol impurities and related compounds can be synthesized through various organic reactions, including oxidation and derivatization processes. These methods are crucial for creating standards for pharmaceutical analysis and understanding the formation of impurities during the synthesis of ethinyl estradiol (Ekhato et al., 2002).

Molecular Structure Analysis

The molecular structure of ethinyl estradiol and its dimers or impurities can be elucidated using advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods provide insights into the molecular configuration, electronic structure, and potential interaction sites of EE impurities (Béni et al., 2013).

Chemical Reactions and Properties

Ethinyl estradiol undergoes various chemical reactions, including sulfation, which is a major metabolic pathway affecting its pharmacokinetics and biological activity. The sulfation of ethinyl estradiol is mediated by sulfotransferases, with SULT1E1 identified as a primary enzyme involved in its metabolism at clinically relevant concentrations (Schrag et al., 2004). Understanding these reactions is essential for predicting the behavior of EE impurities in biological systems.

Physical Properties Analysis

The physical properties of ethinyl estradiol, including its solubility, melting point, and stability, are well characterized. However, the physical properties of specific impurities like "this compound" would depend on their molecular structure. Typically, impurities might exhibit different physical properties compared to the parent compound, affecting their analysis, behavior in biological systems, and environmental impact.

Chemical Properties Analysis

The chemical properties of ethinyl estradiol impurities are influenced by their molecular structure. Impurities may exhibit varied reactivity, hormonal activity, and environmental persistence. For example, the degradation of ethinyl estradiol by nitrifying activated sludge demonstrates the environmental pathways through which EE and its impurities might be transformed, leading to the formation of hydrophilic compounds with potentially reduced estrogenic activity (Vader et al., 2000).

Scientific Research Applications

Environmental Impact and Detection

  • Aquatic Toxicity and No-Effect Concentration : Studies have focused on deriving a predicted no-effect concentration (PNEC) for Ethinyl Estradiol (EE2) in surface water, considering its detection in sewage and surface waters globally. The PNEC is recommended to protect aquatic life from the reproductive effects of EE2, underscoring its environmental persistence and potential harm to aquatic organisms (Caldwell et al., 2008).

  • Degradation Studies : Research on EE2's degradation by nitrifying activated sludge has revealed its capability to be broken down, forming less pharmacologically active hydrophilic compounds, which could reduce its estrogenic activity in the environment (Vader et al., 2000).

Analytical and Detection Techniques

  • Voltammetry for Water Analysis : A voltammetric procedure has been developed as a cost-effective and rapid screening tool for detecting EE2 in water samples, offering an alternative to more expensive and time-consuming chromatography methods (Nunes et al., 2016).

  • HPLC for Impurity Determination : High-performance liquid chromatography (HPLC) has been utilized for the effective separation and quantification of potential impurities in combination drug products of Norgestimate and Ethinyl Estradiol, enhancing quality control and therapeutic efficacy assessment (Mantena et al., 2015).

Biological Effects

  • Influence on Reproductive Systems : A multigenerational reproductive toxicology study has indicated that exposure to ethinyl estradiol can significantly affect reproductive systems and development across several generations in Sprague-Dawley rats, suggesting potential cumulative effects of environmental estrogens on wildlife and humans (National Toxicology Program, 2010).

  • Effects on Orthodontic Tooth Movement : Research on the impact of ethinyl estradiol/norgestrel on orthodontic tooth movement in rats has shown that oral contraceptives can significantly decrease the amount of tooth movement, highlighting the influence of synthetic estrogens on dental treatments (Olyaee et al., 2012).

Mechanism of Action

Target of Action

Ethinyl Estradiol Dimer Impurity 1, also known as G3Z2QA5HJP, is a derivative of Ethinyl Estradiol (EE), a synthetic estrogen . The primary targets of EE are the estrogen receptors, which are found in various parts of the body, including the female reproductive tract, mammary gland, hypothalamus, and pituitary .

Mode of Action

EE binds to the estrogen receptors with high affinity . Once bound, it exerts its effects by modulating the transcription of a number of genes. This results in a decrease in the secretion of luteinizing hormone and gonadotrophic hormone, thereby preventing ovulation .

Biochemical Pathways

The binding of EE to estrogen receptors triggers a cascade of biochemical reactions. It inhibits the release of the luteinizing hormone, which is crucial for ovulation . This inhibition alters the normal pattern of gonadotropin secretion of follicle-stimulating hormone (FSH) and luteinizing hormone by the anterior pituitary .

Pharmacokinetics

EE is more resistant to metabolism and has greatly improved bioavailability when taken orally compared to estradiol . It is used in oral contraceptive formulations due to its high oral estrogenic potency .

Result of Action

The primary result of EE’s action is the prevention of ovulation, which makes it an effective component of oral contraceptives . It also decreases endometrial vascularization . In addition to its contraceptive effects, EE is used in hormone replacement therapy in menopause, acne, and cancer treatment .

Action Environment

The action of EE can be influenced by various environmental factors. For instance, pharmaceutical estrogens like EE are released into the environment predominantly via the human excretion → wastewater treatment plant (WWTP) → surface water pathway . This could potentially lead to adverse endocrine-disrupting ecological effects associated with their presence at very low levels .

Safety and Hazards

Ethinyl Estradiol Dimer Impurity 1 is harmful if swallowed . It is suspected of causing cancer and may damage fertility or the unborn child . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

(8R,9S,13S,14S,17R)-17-ethynyl-4-[[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H46O4/c1-5-39(42)21-17-33-30-9-7-24-23-25(8-10-26(24)28(30)15-19-37(33,39)3)44-36-32-12-11-31-29(27(32)13-14-35(36)41)16-20-38(4)34(31)18-22-40(38,43)6-2/h1-2,8,10,13-14,23,28-31,33-34,41-43H,7,9,11-12,15-22H2,3-4H3/t28-,29-,30-,31-,33+,34+,37+,38+,39+,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQNSQBJRQOHDJ-FPISCSGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5=C(C=CC6=C5CCC7C6CCC8(C7CCC8(C#C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC5=C(C=CC6=C5CC[C@@H]7[C@@H]6CC[C@]8([C@H]7CC[C@]8(C#C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

303014-90-6
Record name Ethinyl estradiol 4-oxy dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0303014906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHINYL ESTRADIOL 4-OXY DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3Z2QA5HJP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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